Methyltetrazine-PEG5-NHS ester is a heterobifunctional linker molecule []. It possesses two distinct functional groups:
The PEG5 spacer, a chain of five ethylene glycol units, enhances the molecule's water solubility, crucial for biological applications [].
The significance of Methyltetrazine-PEG5-NHS ester lies in its ability to efficiently and selectively conjugate various biomolecules. This allows researchers to create designer molecules with tailored properties for applications like:
The key features of the Methyltetrazine-PEG5-NHS ester structure include:
The specific arrangement of these functional groups allows for selective and efficient conjugation while maintaining the biocompatibility of the linked molecules [, ].
The NHS ester group reacts with primary amines (R-NH2) on biomolecules via nucleophilic attack, forming an amide bond.
Methyltetrazine-PEG5-NHS ester + R-NH2 -> Methyltetrazine-PEG5-NH-R + NHS
(R represents the biomolecule)
The tetrazine moiety undergoes an inverse-electron demand Diels-Alder cycloaddition with strained alkenes like TCO, forming a stable dihydropyridazine linkage. This reaction is highly specific and occurs under mild physiological conditions without additional catalysts [].
Methyltetrazine-PEG5-NH-R + TCO -> Product (Dihydropyridazine derivative)
Under acidic or basic conditions, the NHS ester group can undergo hydrolysis (reaction with water) to form an inactive carboxylic acid, diminishing its conjugation efficiency [].
Methyltetrazine-PEG5-NHS ester is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for scientific research. PROTACs are heterobifunctional molecules designed to recruit target proteins for degradation by the ubiquitin-proteasome system (UPS) [].
The Methyltetrazine-PEG5-NHS ester functions as a linker molecule within a PROTAC. It contains two key functional groups:
The PEG5 spacer, also present in the molecule, provides several advantages: